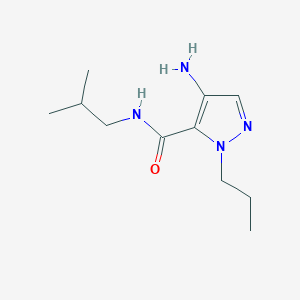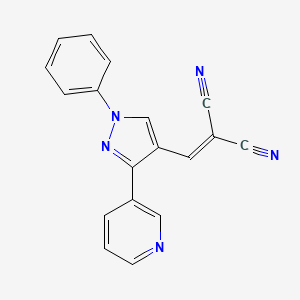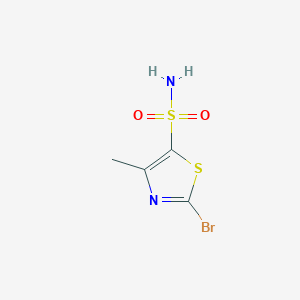
4-ethoxy-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-ethoxy-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzamide is a useful research compound. Its molecular formula is C20H20N4O2 and its molecular weight is 348.406. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Antiviral Activities
A study described the synthesis of novel benzamide-based 5-aminopyrazoles, which showed remarkable antiavian influenza virus activity. These compounds, including similar derivatives to 4-ethoxy-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzamide, were synthesized through a series of reactions starting with benzoyl isothiocyanate. Among the synthesized compounds, several showed significant antiviral activities against bird flu influenza (H5N1), highlighting their potential as antiviral agents (Hebishy et al., 2020).
Antimicrobial Activities
Another research avenue involves the synthesis and testing of new 1,2,4-triazole derivatives for antimicrobial activities. Similar to the structure of this compound, these compounds were evaluated for their effectiveness against various microorganisms, with some showing good or moderate activities. This suggests a potential application of such compounds in developing new antimicrobial agents (Bektaş et al., 2010).
Structural Studies and Antibacterial Activity
Structural studies on derivatives similar to this compound revealed modest antibacterial activity against various bacterial strains. These studies provide insights into the structural requirements for antibacterial efficacy and highlight the potential of benzamide derivatives in antibacterial drug discovery (Cunha et al., 2005).
Neuroleptic Activity
Research into benzamide derivatives has also explored their potential as neuroleptics. Studies on compounds structurally related to this compound demonstrated inhibitory effects on apomorphine-induced stereotypic behavior in rats, suggesting a potential application in the treatment of psychosis (Iwanami Sumio et al., 1981).
Alzheimer's Disease Research
In the field of Alzheimer's disease research, compounds structurally similar to this compound, acting as selective serotonin 1A (5-HT(1A)) receptor agonists, were utilized in conjunction with positron emission tomography (PET) to quantify receptor densities in the brains of Alzheimer's disease patients. This research underscores the potential use of benzamide derivatives in neuroimaging and the study of neurodegenerative diseases (Kepe et al., 2006).
Orientations Futures
While specific future directions for this compound were not found, related compounds have shown promise in various areas of research. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives exhibited significant activity against Mycobacterium tuberculosis H37Ra . This suggests potential future directions in the development of new therapeutic agents.
Mécanisme D'action
Target of Action
Similar compounds have been found to inhibit the activity of tyrosine kinases , which play a crucial role in the modulation of growth factor signaling, thereby regulating cell growth and proliferation.
Mode of Action
Tyrosine kinase inhibitors typically work by binding to the kinase domain of the protein, thereby preventing the phosphorylation and activation of downstream signaling pathways .
Biochemical Pathways
By inhibiting tyrosine kinase activity, these compounds can disrupt the signaling pathways that drive cell division and growth .
Pharmacokinetics
Similar compounds have been structurally characterized only in the form of their piperazin-1-ium salt (mesylate, picrate, citrate, fumarate or malonate) , which may influence their bioavailability and pharmacokinetic properties.
Result of Action
By inhibiting tyrosine kinase activity, this compound could potentially disrupt cell growth and proliferation, thereby exerting anti-cancer effects .
Propriétés
IUPAC Name |
4-ethoxy-N-[4-[(6-methylpyridazin-3-yl)amino]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c1-3-26-18-11-5-15(6-12-18)20(25)22-17-9-7-16(8-10-17)21-19-13-4-14(2)23-24-19/h4-13H,3H2,1-2H3,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCXMWRBXGQNUNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-O-ethyl 2-O-(2-methoxyethyl) 5-[[2-(4-formylbenzoyl)oxyacetyl]amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B3013681.png)
![N-(3,4-dimethylphenyl)-5-(5,8-dioxo-2-propyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,3]diazepin-3-yl)-2-methylbenzenesulfonamide](/img/structure/B3013682.png)

![2-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(3-ethoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B3013684.png)

![2-chloro-1-{1-[4-(difluoromethoxy)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}propan-1-one](/img/structure/B3013687.png)

![N-[1-(Aminomethyl)cyclohexyl]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide;hydrochloride](/img/structure/B3013690.png)
![(Z)-N-(5-methoxybenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B3013692.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B3013693.png)
![N-(3-ethoxypropyl)-4-oxo-4-(4-[1,3]thiazolo[5,4-b]pyridin-2-yl-1,4-diazepan-1-yl)butanamide](/img/structure/B3013696.png)
![(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-(4-methyl-1,3-thiazol-5-yl)methanone](/img/structure/B3013697.png)
